
Cyclopetide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopetide 1 is a cyclic peptide, a class of compounds known for their stability and unique structural properties. Cyclic peptides are characterized by a circular backbone formed by peptide bonds, which often include disulfide bridges that enhance their stability. This compound, like other cyclic peptides, exhibits high stability, cell permeability, and enhanced potency compared to linear peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides, including Cyclopetide 1, can be challenging due to the need to form a stable ring structure. One common method is the “CyClick” strategy, which involves the chemoselective reaction between the N-terminus of a peptide and a C-terminal aldehyde. This method is highly selective and avoids the formation of dimers and oligomers . Another approach involves traditional lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis .
Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity. Additionally, solution-phase synthesis methods, such as the pentafluorophenyl ester method, can be used for cyclization .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopetide 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to attach functional groups for specific applications.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include aldehydes, amines, and various catalysts. The reaction conditions are typically mild, allowing for the preservation of the peptide’s structure and functionality .
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with enhanced stability, binding affinity, and specificity. These modifications can lead to the development of new therapeutic agents with improved pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Cyclopetide 1 has a wide range of scientific research applications. In chemistry, it is used as a scaffold for drug design due to its stability and ability to disrupt protein-protein interactions . In biology, this compound is studied for its potential as an insecticide and nematicide, providing eco-friendly solutions for pest control . In medicine, cyclic peptides like this compound are explored for their potential as anticancer, antibacterial, and antiviral agents . Additionally, this compound has applications in the pharmaceutical industry as a framework for protein engineering and drug development .
Wirkmechanismus
The mechanism of action of Cyclopetide 1 involves its ability to bind to specific molecular targets, disrupting their normal function. The cyclic structure of the peptide enhances its binding affinity and specificity, allowing it to interact with target proteins effectively. This interaction can inhibit protein-protein interactions, leading to various therapeutic effects . The rigid structure of this compound also reduces the entropic cost of receptor binding, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Cyclopetide 1 is unique among cyclic peptides due to its specific structural features and stability. Similar compounds include other cyclic peptides such as Caspofungin, which is an antifungal agent that inhibits 1,3-beta-glucan synthesis . Other cyclic peptides in the same class include those used as antibiotics, anticancer agents, and immunosuppressants . The uniqueness of this compound lies in its specific binding properties and stability, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C20H28N4O8 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid |
InChI |
InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
BOVBRDXZRVJXLF-XUXIUFHCSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


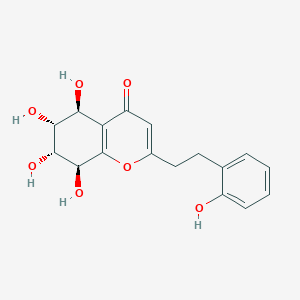


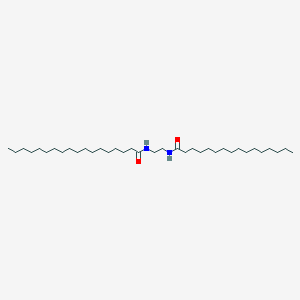


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
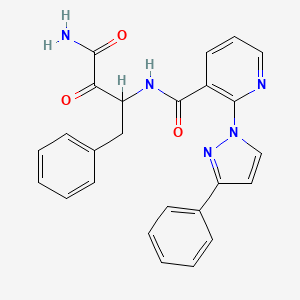
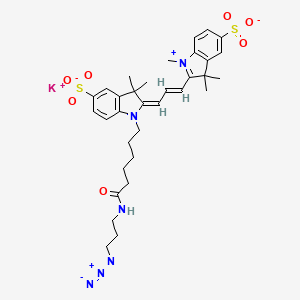


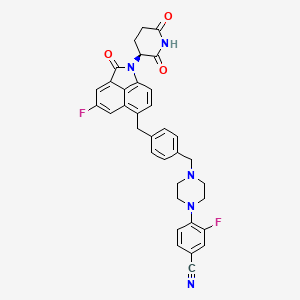
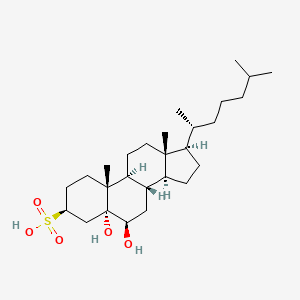
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
